Ethyl 6-fluoro-2-methoxy-3-methylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-fluoro-2-methoxy-3-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-4-15-11(13)9-8(12)6-5-7(2)10(9)14-3/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPMIYWPLHHTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1OC)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for Ethyl 6 Fluoro 2 Methoxy 3 Methylbenzoate and Its Congeners
Retrosynthetic Analysis of Ethyl 6-fluoro-2-methoxy-3-methylbenzoate
A retrosynthetic analysis of the target molecule, this compound, suggests a primary disconnection at the ester linkage. This leads to the precursor, 6-fluoro-2-methoxy-3-methylbenzoic acid, and ethanol (B145695). The synthesis of the substituted benzoic acid is the more complex challenge. This intermediate can be envisioned as being assembled through several key bond formations: the introduction of the fluorine atom, the methylation of the aromatic ring, and the installation of the methoxy (B1213986) group, all in a regioselective manner.
The strategic placement of these functional groups is critical. The fluorine and methoxy groups are ortho to the carboxylic acid, while the methyl group is in the meta position. This substitution pattern dictates the choice of synthetic routes, often requiring a carefully orchestrated sequence of reactions to achieve the desired isomer.
Established Synthetic Routes and Optimizations
The synthesis of this compound and its analogs relies on a toolbox of well-established organic reactions. The optimization of these routes is crucial for achieving high yields and purity.
Esterification Pathways for Benzoic Acid Derivatives
The final step in the synthesis of the title compound is typically an esterification reaction. The most common method is the Fischer esterification, where the corresponding benzoic acid derivative (6-fluoro-2-methoxy-3-methylbenzoic acid) is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents can be employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the ester formation. Another approach involves the conversion of the benzoic acid to its more reactive acid chloride, typically using thionyl chloride or oxalyl chloride, followed by reaction with ethanol. rsc.org
Introduction and Regioselective Functionalization of Fluorine in Aromatic Systems
The introduction of a fluorine atom onto an aromatic ring with high regioselectivity is a key challenge. One of the most reliable methods is the Balz-Schiemann reaction. orgsyn.org This involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium fluoborate salt to yield the corresponding fluoroaromatic compound. orgsyn.org For instance, starting from an appropriately substituted aniline, this method can be used to introduce the fluorine atom at a specific position.
Modern fluorination methods offer alternative strategies. Electrophilic fluorinating agents, such as Selectfluor®, can be used to directly introduce fluorine onto an electron-rich aromatic ring. nih.gov The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the ring. For example, a methoxy group would direct fluorination to the ortho and para positions.
Methylation and Alkoxylation Strategies on the Benzoic Acid Scaffold
The introduction of methyl and methoxy groups onto the benzoic acid framework requires careful consideration of directing group effects. Ortho-lithiation, directed by the carboxylic acid or a protected form of it, can be a powerful tool for introducing substituents at the ortho position. Subsequent reaction with an electrophilic methyl source, like methyl iodide, can install the methyl group.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can also be employed to introduce methyl groups. nih.gov These reactions typically involve the coupling of an organometallic reagent (e.g., a methylboronic acid or an organozinc reagent) with an aryl halide or triflate.
Alkoxylation, the introduction of the methoxy group, can be achieved through nucleophilic aromatic substitution (SNAr) on an activated aromatic ring, often one bearing an electron-withdrawing group and a good leaving group. Alternatively, palladium- or copper-catalyzed etherification reactions (e.g., the Buchwald-Hartwig etherification) can be used to form the aryl ether bond from an aryl halide and an alcohol. nih.gov
Precursors and Intermediate Synthesis
The successful synthesis of this compound is contingent on the efficient preparation of key precursors and intermediates.
Synthesis of Key Fluoro-methyl-methoxybenzoic Acid Intermediates
The synthesis of the central intermediate, 6-fluoro-2-methoxy-3-methylbenzoic acid, can be approached in several ways. One plausible route begins with a commercially available substituted toluene (B28343) or anisole. For example, starting with 2-fluoro-6-methylbenzoic acid, one could introduce the methoxy group via a nucleophilic aromatic substitution or a metal-catalyzed process. ossila.com Alternatively, starting with a methoxy-methyl substituted precursor, the fluorine atom could be introduced using a method like the Balz-Schiemann reaction.
A documented synthetic route to a related isomer, ethyl 3-fluoro-2-methoxy-6-methylbenzoate, starts from ethyl 2-methoxy-6-methyl-3-nitrobenzoate. lookchem.comlookchem.com This nitro compound is reduced to the corresponding amine, ethyl 3-amino-2-methoxy-6-methylbenzoate. lookchem.comlookchem.com The amino group can then be converted to a fluorine atom via a Sandmeyer-type reaction, likely involving diazotization followed by treatment with a fluoride (B91410) source. This highlights a common strategy where a nitro group serves as a precursor to an amino group, which in turn facilitates the introduction of a fluorine atom.
The following table summarizes some key intermediates and their properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 2112934-17-3 | C₁₁H₁₃FO₃ | 212.22 |
| 6-Fluoro-2-methoxybenzoic acid | 137654-21-8 | C₈H₇FO₃ | 170.14 |
| 2-Fluoro-6-methylbenzoic acid | 90259-27-1 | C₈H₇FO₂ | 154.14 |
| 2-Methoxy-6-methylbenzoic acid | 6161-65-5 | C₉H₁₀O₃ | 166.17 |
| Ethyl 3-fluoro-2-methoxy-6-methylbenzoate | 913723-90-7 | C₁₁H₁₃FO₃ | 212.22 |
| Ethyl 3-amino-2-methoxy-6-methylbenzoate | 913723-87-2 | C₁₁H₁₅NO₃ | 209.24 |
| Ethyl 2-methoxy-6-methyl-3-nitrobenzoate | 913723-85-0 | C₁₁H₁₃NO₅ | 239.23 |
| 3-Amino-6-fluoro-2-methoxybenzoic Acid Methyl Ester | 1268830-91-6 | C₉H₁₀FNO₃ | 199.18 |
| p-Fluorobenzoic acid | 456-22-4 | C₇H₅FO₂ | 140.11 |
| 5-Fluoro-2-methoxybenzoic acid | 394-04-7 | C₈H₇FO₃ | 170.14 |
| Ethyl 6-chloro-2-fluoro-3-methylbenzoate | 773135-51-6 | C₁₀H₁₀ClFO₂ | 216.64 |
| 2-[(2-Fluorophenyl)methoxy]-4-methylbenzoic acid | 60651741-15-2 | C₁₅H₁₃FO₃ | 260.26 |
| 5-Fluoro-2-methyl-3-nitrobenzoic acid | - | C₈H₆FNO₄ | 199.14 |
| 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | - | C₁₀H₉FO₃ | 196.17 |
Role of Substituted Benzene (B151609) and Pyrimidine (B1678525) Derivatives as Building Blocks
The synthesis of complex aromatic compounds like this compound fundamentally relies on the use of strategically substituted benzene derivatives as foundational building blocks. nagoya-u.ac.jplibretexts.org The inherent reactivity and the directing effects of the substituents on the benzene ring are crucial for the successful construction of the target molecule. libretexts.org For instance, the synthesis of a related compound, 3-fluoro-6-methoxy-2-methylbenzaldehyde, often starts from precursors like 3-fluoro-2-methylphenol (B1296599) or other appropriately substituted 2-methylphenol derivatives. The substituents on these starting materials guide subsequent reactions to achieve the desired substitution pattern. libretexts.orglibretexts.org
The reactivity of the benzene ring is significantly influenced by its substituents. Electron-donating groups, such as hydroxyl (-OH) or methoxy (-OCH3), activate the ring towards electrophilic substitution, making these reactions faster than in unsubstituted benzene. libretexts.org Conversely, electron-withdrawing groups deactivate the ring. libretexts.org This principle is applied in multi-step syntheses where the order of reactions is planned to leverage these activating or deactivating properties. nagoya-u.ac.jp
In the synthesis of analogs or more complex derivatives, pyrimidine-based structures can also serve as key building blocks. benthamscience.com Fluorinated pyrimidines, for example, are important in medicinal chemistry and can be synthesized through various methods, including ring closure approaches or direct fluorination of the pyrimidine ring. nih.govgoogle.com These pyrimidine derivatives can then be further functionalized or coupled with other aromatic systems to create a diverse range of compounds. benthamscience.com The synthesis of pyrimidine-5-carbonitrile derivatives, for instance, can be achieved through a three-component reaction involving an aldehyde, malononitrile, and urea/thiourea, showcasing the versatility of these heterocyclic building blocks. nih.gov
Catalytic Approaches in the Synthesis of this compound and Analogues
Modern organic synthesis heavily relies on catalytic methods to construct complex molecules efficiently and selectively. For aromatic systems like this compound, palladium-catalyzed cross-coupling reactions are particularly prominent. researchgate.net
Palladium-catalyzed cross-coupling reactions provide powerful tools for forming carbon-carbon bonds, which are essential for assembling the core structure of fluorinated benzoates.
Suzuki-Miyaura Coupling : This reaction is a versatile method for creating biaryl compounds by coupling an organoboron reagent (like a boronic acid) with an organohalide. thieme-connect.deyoutube.com It is widely used for synthesizing fluorinated biphenyls, which are important in materials science and pharmaceuticals. thieme-connect.denih.gov The reaction is valued for its mild conditions and the low toxicity of the boron-containing reagents. thieme-connect.denih.gov The synthesis of fluorinated benzoic acids has been achieved using Suzuki-Miyaura coupling, demonstrating its applicability to the creation of benzoate (B1203000) systems. nih.gov
Stille Coupling : The Stille reaction couples an organotin compound with an organohalide and is known for its tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis. organic-chemistry.orgwikipedia.orgthermofisher.comlibretexts.org Although concerns about the toxicity of tin reagents exist, the reaction's reliability has led to its use in the large-scale synthesis of natural products. harvard.edu
Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. mdpi.comwikipedia.orgnumberanalytics.comorganic-chemistry.org While its primary product is an alkyne, this can be a strategic intermediate that is further elaborated to obtain the desired final structure. The reaction conditions are generally mild, and it has been successfully used in the synthesis of complex molecules. wikipedia.org Regioselective Sonogashira couplings have been developed for polyhalogenated benzenes, allowing for precise control over which position on the ring reacts. rsc.org
Table 1: Overview of Key Cross-Coupling Reactions
| Reaction | Coupling Partners | Catalyst System | Key Advantages |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent + Organohalide | Palladium Catalyst + Base | Mild conditions, low toxicity of reagents. thieme-connect.denih.gov |
| Stille | Organotin Compound + Organohalide | Palladium Catalyst | High functional group tolerance. organic-chemistry.orgthermofisher.com |
| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Palladium Catalyst + Copper(I) Co-catalyst | Forms C-C triple bonds, mild conditions. wikipedia.orgnumberanalytics.com |
Beyond the primary C-C bond-forming cross-couplings, other catalytic steps are essential for installing the specific functional groups of this compound.
The ethyl ester group is typically introduced via Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. chemicalbook.comwikipedia.org For instance, the synthesis of ethyl benzoate from benzoic acid and ethanol is a classic example. chemicalbook.comsciencemadness.org Alternatively, the ester can be formed by reacting an alcohol with an acid chloride or through methylation of a carboxylate salt. The synthesis of the related ethyl 2-methoxy-6-methylbenzoate has been achieved by reacting ethyl 2-hydroxy-6-methylbenzoate with iodomethane (B122720) in the presence of a base. chemicalbook.com
Catalytic carbonylation of an aryl halide in the presence of an alcohol offers another direct route to benzoate esters. researchgate.net This method uses carbon monoxide as the carbonyl source and is catalyzed by transition metal complexes. researchgate.net
The fluorination of aromatic rings can be a challenging step. While direct fluorination is possible, it often lacks regioselectivity. Therefore, syntheses often start with a pre-fluorinated building block. The presence of fluorine on a benzene ring is known to decrease its aromaticity. researchgate.netbeilstein-journals.org
Table 2: Summary of Other Catalyzed Transformations
| Transformation | Reagents | Catalyst/Conditions | Purpose |
|---|---|---|---|
| Esterification | Carboxylic Acid + Alcohol | Acid Catalyst | Forms the ethyl ester group. chemicalbook.com |
| Williamson Ether Synthesis | Phenol + Alkyl Halide | Base | Forms the methoxy group. chemicalbook.com |
| Carbonylation | Aryl Halide + CO + Alcohol | Transition Metal Catalyst | Directly forms the benzoate ester. researchgate.net |
Stereoselective Synthesis and Chiral Resolution for Enantiomerically Pure Forms (if applicable to research findings)
The concept of stereoselectivity is crucial in organic synthesis when a molecule can exist as multiple stereoisomers. nih.govyoutube.com Stereoselective synthesis aims to produce a single desired stereoisomer from a precursor molecule. nih.govorganic-chemistry.org This is particularly important in the pharmaceutical industry, as different enantiomers of a chiral drug can have vastly different biological activities.
However, this compound is an achiral molecule. It does not possess any stereocenters (chiral carbons) and does not have a non-superimposable mirror image. Therefore, it exists as a single structure, and the principles of stereoselective synthesis and chiral resolution are not applicable to this specific compound.
Should research extend to analogues of this compound that incorporate chiral centers, then asymmetric synthesis methodologies would become highly relevant. acs.org These could include the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions to obtain enantiomerically pure products. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei.
¹H NMR Analysis of Proton Environments
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For Ethyl 6-fluoro-2-methoxy-3-methylbenzoate, the ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals corresponding to each unique proton.
The ethyl ester group gives rise to a characteristic quartet and triplet. The two protons of the methylene (B1212753) group (-CH₂-) are adjacent to three methyl protons, resulting in a quartet. These methyl protons (-CH₃) are adjacent to the two methylene protons, producing a triplet. The methoxy (B1213986) group (-OCH₃) appears as a sharp singlet, as its protons are not coupled to any other protons. The aromatic protons and the methyl group on the benzene (B151609) ring also produce signals in the aromatic region of the spectrum, with their chemical shifts and coupling patterns influenced by the fluorine and methoxy substituents.
Interactive ¹H NMR Data Table for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Aromatic-H |
| Data not available | Data not available | Data not available | Aromatic-H |
| Data not available | Quartet | 2H | -OCH₂CH₃ |
| Data not available | Singlet | 3H | -OCH₃ |
| Data not available | Singlet | 3H | Ar-CH₃ |
| Data not available | Triplet | 3H | -OCH₂CH₃ |
¹³C NMR Insights into Carbon Frameworks
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound produces a distinct signal. The carbonyl carbon of the ester group is typically observed at a downfield chemical shift. The carbon atoms of the aromatic ring appear in the characteristic aromatic region, with their precise shifts influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom. The carbons of the ethyl, methoxy, and methyl groups are found in the upfield region of the spectrum.
Interactive ¹³C NMR Data Table for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | C=O (Ester) |
| Data not available | Aromatic C-F |
| Data not available | Aromatic C-OCH₃ |
| Data not available | Aromatic C-CH₃ |
| Data not available | Aromatic C-H |
| Data not available | Aromatic C-COOEt |
| Data not available | Aromatic C-H |
| Data not available | -OCH₂CH₃ |
| Data not available | -OCH₃ |
| Data not available | Ar-CH₃ |
| Data not available | -OCH₂CH₃ |
¹⁹F NMR for Fluorine Atom Characterization
Fluorine-19 NMR (¹⁹F NMR) is a specialized technique used to analyze compounds containing fluorine. For this compound, the ¹⁹F NMR spectrum would show a signal for the single fluorine atom on the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, and its coupling to nearby protons can further confirm the substitution pattern on the benzene ring.
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can precisely determine its molecular formula, C₁₁H₁₃FO₃. The mass spectrum also reveals a fragmentation pattern, which provides valuable structural information. Key fragmentation pathways often involve the loss of the ethoxy group from the ester, the loss of the entire ester group, or the cleavage of the methoxy group.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit a strong absorption band corresponding to the C=O stretching of the ester group, typically around 1720 cm⁻¹. Other characteristic absorptions would include C-O stretching for the ester and ether linkages, C-H stretching for the aromatic and aliphatic groups, and C-F stretching.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would show absorption bands corresponding to the π-π* transitions of the aromatic ring. The position and intensity of these bands are influenced by the substituents on the ring.
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This data would reveal the planarity of the benzene ring, the orientation of the ester, methoxy, and methyl groups relative to the ring, and any intermolecular interactions in the solid state. This technique offers an unambiguous confirmation of the compound's connectivity and stereochemistry.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable in the synthesis and characterization of organic compounds, serving the dual purpose of assessing the purity of a sample and isolating the target compound from reaction mixtures and byproducts. For this compound, a multi-faceted approach employing Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC/MS) provides a comprehensive profile of its purity and facilitates its isolation.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a rapid, cost-effective, and widely used technique for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. In the context of the synthesis of this compound, TLC is instrumental in visualizing the consumption of starting materials and the formation of the product.
The separation on a TLC plate is based on the principle of differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or a mixture of solvents). The polarity of the compound, the stationary phase, and the mobile phase are critical factors that determine the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
For a moderately polar compound like this compound, a common stationary phase is silica gel GF254. The mobile phase is typically a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. The optimal solvent system is determined empirically to achieve a clear separation between the product and any impurities. Visualization of the spots on the TLC plate is often achieved under UV light at 254 nm, where UV-active compounds appear as dark spots. acs.orgacs.org
Illustrative TLC Data:
| Parameter | Value/Description |
| Stationary Phase | Silica Gel GF254 |
| Mobile Phase | Hexane:Ethyl Acetate (4:1, v/v) |
| Visualization | UV light (254 nm) |
| Rf (Product) | ~0.45 |
| Rf (Starting Material A) | ~0.20 |
| Rf (Starting Material B) | ~0.60 |
This data is illustrative and based on typical values for compounds of similar polarity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a powerful technique for the quantitative analysis of the purity of this compound and for its preparative isolation. HPLC offers significantly higher resolution and sensitivity compared to TLC. nih.gov
Reversed-phase HPLC is the most common mode used for the analysis of moderately polar organic compounds. In this setup, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govekb.eg The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
A gradient elution method, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with varying polarities. Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, which for aromatic esters is typically in the range of 210-280 nm. The purity of the sample is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all peaks in the chromatogram.
Illustrative HPLC Parameters:
| Parameter | Value/Description |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Product) | ~8.5 min |
This data is illustrative and based on standard methods for similar aromatic esters.
Liquid Chromatography-Mass Spectrometry (LC/MS)
Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is invaluable for the structural confirmation of this compound and for the identification of trace impurities. nih.govacs.org
Following separation by the LC system under conditions similar to those used in HPLC, the eluent is introduced into the mass spectrometer. An atmospheric pressure ionization (API) technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is typically used to generate gas-phase ions of the analyte. ESI is particularly well-suited for polar and moderately polar molecules and can be operated in either positive or negative ion mode.
In positive ion mode, the mass spectrometer would detect the protonated molecule [M+H]⁺ of this compound. The high-resolution mass spectrometry (HRMS) capability of modern instruments allows for the determination of the exact mass of the molecule, which can be used to confirm its elemental composition with a high degree of confidence. The mass spectrum provides crucial information about the molecular weight of the compound and, through fragmentation patterns, can offer insights into its structure. acs.orgacs.org
Computational and Theoretical Investigations of Ethyl 6 Fluoro 2 Methoxy 3 Methylbenzoate
Quantum Chemical Calculations
Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. However, specific studies on Ethyl 6-fluoro-2-methoxy-3-methylbenzoate are not found in the reviewed literature.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
There is no available Frontier Molecular Orbital (FMO) analysis for this compound in the scientific literature. An FMO analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would be instrumental in predicting the compound's reactivity, kinetic stability, and the types of reactions it might undergo.
Electrostatic Potential Surface (ESP) Mapping
Specific Electrostatic Potential Surface (ESP) maps for this compound have not been published. An ESP map would illustrate the charge distribution across the molecule, highlighting electrophilic and nucleophilic regions, which is fundamental for predicting non-covalent interactions and reaction sites.
Molecular Dynamics Simulations to Explore Conformational Landscape
A search of the available literature did not yield any studies on molecular dynamics simulations of this compound. Such simulations would be valuable for exploring the different spatial arrangements (conformations) the molecule can adopt and their relative stabilities, which can influence its biological activity.
In Silico Prediction of Potential Biological Interactions
While in silico methods are common in drug discovery, specific predictions for the biological interactions of this compound are not documented in the accessible research.
Molecular Docking Studies with Relevant Protein Targets
No molecular docking studies involving this compound and specific protein targets have been reported in the scientific literature. Docking studies are critical for predicting the binding affinity and mode of interaction between a small molecule and a protein's active site, thereby suggesting potential therapeutic applications.
Ligand-Based and Structure-Based Virtual Screening Approaches
Extensive research into available scientific literature and chemical databases reveals a notable absence of specific studies focused on the ligand-based and structure-based virtual screening of this compound. While virtual screening is a common and powerful technique in computational drug discovery for identifying molecules that may bind to a biological target, specific applications of these methods to this compound are not documented in the reviewed sources.
Ligand-based virtual screening (LBVS) relies on the knowledge of other molecules that are active against a specific target. It uses the principle of molecular similarity, where compounds with similar structures are expected to have similar biological activities. A typical LBVS workflow involves creating a model, such as a pharmacophore, based on the chemical features of known active compounds. This model is then used to screen large compound libraries to find new potential active molecules. cam.ac.uk
Structure-based virtual screening (SBVS), on the other hand, requires the three-dimensional structure of the biological target, which is typically a protein or a nucleic acid. Molecular docking is a primary method used in SBVS, where computational algorithms predict the preferred orientation and binding affinity of a ligand when bound to a target. This approach is instrumental in identifying potential drug candidates by simulating the interaction at a molecular level. For instance, SBVS has been effectively used to screen large databases of compounds, such as perfluoroalkyl and polyfluoroalkyl substances (PFASs), to identify potential endocrine disruptors by docking them against receptors like the androgen receptor. nih.gov
Although these computational strategies are well-established, their direct application to this compound has not been reported in the public domain. Consequently, there are no detailed research findings, hit compounds, or associated binding affinity data to present in the context of this specific molecule. The scientific community has yet to publish research detailing either the ligand-based screening of analogs or the structure-based screening of this compound against any particular biological target.
Future computational research could explore the potential interactions of this compound with various biological targets. Such studies would first require the identification of a relevant target, followed by the application of either ligand-based methods, if a set of known active compounds is available, or structure-based techniques, if the 3D structure of the target is known.
Structure Activity Relationship Sar Studies of Ethyl 6 Fluoro 2 Methoxy 3 Methylbenzoate Analogues
Impact of Substituent Modifications on Molecular Recognition and Functional Response
The biological activity of a molecule is intricately linked to its three-dimensional structure and the electronic properties of its constituent atoms and functional groups. Modifications to these features can profoundly impact how the molecule interacts with its biological target.
The incorporation of fluorine into a drug candidate is a widely used strategy in medicinal chemistry to enhance various pharmacokinetic and physicochemical properties. tandfonline.com The fluorine atom's small size, high electronegativity, and the strength of the carbon-fluorine bond contribute to its significant effects on biological activity. tandfonline.comwikipedia.org
The electronic effects of fluorine can also shield the molecule from metabolic degradation, particularly by cytochrome P450 enzymes. nih.gov By blocking sites of metabolic oxidation, fluorination can increase the metabolic stability of a compound, leading to a longer half-life and improved bioavailability. wikipedia.orgnih.gov
Table 1: Impact of Fluorine Substitution on Biological Activity
| Compound Analogue | Modification | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| Fluoroquinolones | Introduction of fluorine at C-6 | Enhanced Gram-positive antibacterial activity and cell penetration. | tandfonline.com |
| Fluticasone Propionate | Fluorine at the 9-position | Increases the acidity of the adjacent hydroxyl group, inhibiting oxidation and increasing anti-inflammatory activity. | nih.gov |
This table presents representative data from studies on various compounds to illustrate the general effects of fluorine substitution.
The methoxy (B1213986) (-OCH3) and methyl (-CH3) groups on the benzoate (B1203000) ring also play crucial roles in defining the molecule's interaction with its target. The methoxy group, with its hydrogen bond accepting capability, can form important interactions within a protein's binding pocket. tandfonline.com The position of the methoxy group is critical; for example, in kinase inhibitors, its placement can significantly affect binding affinity. nih.gov While it is a non-lipophilic substituent on an aromatic ring, it can still contribute to favorable binding interactions. tandfonline.com
Variations in these groups, such as altering their position or replacing them with other functionalities, can provide valuable SAR data. For instance, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the methoxy group was found to be important for potent inhibition of 12-lipoxygenase. nih.gov
Table 2: Influence of Methoxy and Methyl Group Modifications
| Compound Series | Modification | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| Imatinib Precursors | Addition of a methyl group | Enhanced potency as a kinase inhibitor. | wikipedia.org |
| 12-Lipoxygenase Inhibitors | Presence of a 3-methoxy group | Important for potent and selective inhibition. | nih.gov |
This table includes illustrative examples from various research to highlight the significance of methoxy and methyl groups.
The ethyl ester moiety in ethyl 6-fluoro-2-methoxy-3-methylbenzoate is a key functional group that can be readily hydrolyzed by esterases in the body to the corresponding carboxylic acid. nih.gov This bioconversion can be a critical step in the activation or deactivation of a drug. The rate of hydrolysis is influenced by the nature of the alcohol and acid portions of the ester. For instance, studies on homologous esters have shown that methyl benzoates can exhibit different hydrolytic stability compared to ethyl benzoates. nih.gov
Modification of the ester moiety, for example, by changing the alkyl group from ethyl to methyl or a larger group, can alter the rate of hydrolysis and, consequently, the pharmacokinetic profile of the compound. nih.gov The conversion to the carboxylic acid can be essential for activity, as the carboxylate group may be required for binding to the target receptor. Conversely, the ester form may be necessary for cell permeability, acting as a prodrug that is cleaved to the active acid form within the cell. The haemolytic action of certain sapogenins has been shown to be affected by their ester groups, indicating the importance of this moiety for biological interactions. nih.gov
Exploration of Bioisosteric Replacements within the Benzoate Scaffold
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design to optimize potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.comresearchgate.net For the this compound scaffold, various bioisosteric replacements can be considered.
The benzene (B151609) ring itself can be replaced by other cyclic structures, a strategy known as scaffold hopping. beilstein-journals.orgnih.gov Saturated bioisosteres like bicyclo[1.1.1]pentane have been successfully used to replace para-substituted benzene rings, often leading to improved aqueous solubility and metabolic stability. nih.gov For the ortho- and meta-substitution pattern present in the title compound, other scaffolds could be explored.
The substituents on the ring can also be replaced. For example, the fluorine atom could be replaced with other halogens or a cyano group. The methoxy group could be swapped for a hydroxyl or a small alkylthio group, and the methyl group could be replaced by other small alkyl groups or a halogen. These modifications can lead to new analogues with potentially improved properties.
Conformational Flexibility and Its Correlation with Observed Activities
The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. The substituents on the benzoate ring influence its conformational preferences. For example, a study on 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones, and methyl benzoates revealed that the presence of these substituents affects the planarity and preferred conformation of the molecules. rsc.org
The rigidity or flexibility of a molecule can impact its binding affinity and selectivity. Increasing the rigidity of a molecule can sometimes enhance selectivity by locking it into an active conformation that is complementary to the target's binding site but not to off-targets. nih.gov In the case of this compound analogues, the rotational freedom around the bonds connecting the substituents to the ring and the ester group will determine the accessible conformations. Understanding the relationship between these conformations and biological activity is key for rational drug design.
Rational Design Principles Derived from SAR for Next-Generation Analogues
The SAR data gathered from the modifications discussed above can be used to derive rational design principles for the development of next-generation analogues with improved therapeutic potential. Key principles would include:
Optimizing Fluorine Substitution: Systematically exploring the effect of fluorine at different positions on the ring to maximize potency and metabolic stability.
Probing the Methoxy and Methyl Binding Pockets: Synthesizing analogues with variations in the size and electronic properties of the methoxy and methyl groups to map the corresponding binding pockets on the target protein.
Modulating Prodrug Properties: Fine-tuning the ester moiety to control the rate of hydrolysis and optimize the delivery of the active carboxylic acid form to the target site.
Scaffold Hopping and Bioisosteric Replacement: Employing computational and synthetic strategies to replace the benzoate scaffold or its substituents to discover novel chemotypes with improved drug-like properties.
Conformational Constraint: Introducing elements of rigidity to lock the molecule in a bioactive conformation, potentially leading to increased potency and selectivity.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Fluoroquinolones |
| Fluticasone Propionate |
| Ezetimibe |
| Imatinib |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide |
| 6-methyluracil |
| Methyl benzoate |
| Ethyl benzoate |
| Bicyclo[1.1.1]pentane |
| 2-substituted fluoro-benzaldehydes |
| 2-substituted trifluoromethyl-benzaldehydes |
| 2-substituted fluoro-acetophenones |
| 2-substituted trifluoromethyl-acetophenones |
| 2-substituted fluoro-methyl benzoates |
Mechanistic Insights into the Biological Activity of Ethyl 6 Fluoro 2 Methoxy 3 Methylbenzoate and Its Research Analogues in Vitro Focus
Cellular Assay Methodologies (In Vitro)
Antimicrobial Efficacy in Bacterial and Fungal Strains
Without primary research data, it is not possible to construct an informative and scientifically accurate article as requested. The scientific community has not, to date, published any findings on the in vitro biological activity of Ethyl 6-fluoro-2-methoxy-3-methylbenzoate.
Anti-inflammatory Response in Cellular Models
Currently, there is a notable absence of publicly available scientific literature detailing the specific anti-inflammatory response of this compound in cellular models. While studies on various substituted benzoate (B1203000) derivatives have demonstrated anti-inflammatory potential, direct experimental data on this particular compound is not found in the reviewed sources. nih.govnih.gov
In general, the evaluation of anti-inflammatory activity in cellular models, such as RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs), is a critical step in drug discovery. nih.gov These assays typically involve stimulating the cells with an inflammatory agent, like lipopolysaccharide (LPS), to induce the production of pro-inflammatory mediators. nih.gov The efficacy of a test compound is then determined by its ability to reduce the levels of these mediators. Common endpoints in such assays include the quantification of nitric oxide (NO), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govathmicbiotech.com The mechanism of action often involves the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. nih.govathmicbiotech.com
For context, studies on other benzoate derivatives have shown varying degrees of anti-inflammatory effects. For instance, certain amino acyl benzoates have demonstrated potent anti-inflammatory activity in rat models. nih.gov Similarly, other structurally related compounds have been shown to inhibit the production of inflammatory markers in cellular assays. nih.gov However, without specific studies on this compound, any discussion of its anti-inflammatory profile in cellular models remains speculative.
Biochemical Assays for Target Engagement and Pathway Modulation
Specific biochemical assay data for this compound, particularly concerning its target engagement and pathway modulation, are not available in the public domain based on the conducted searches.
Biochemical assays are fundamental in elucidating the mechanism of action of a potential drug molecule. athmicbiotech.com These assays can directly measure the interaction of a compound with its molecular target, such as an enzyme or receptor. youtube.com For anti-inflammatory compounds, key targets often include enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. athmicbiotech.com Assays measuring the inhibition of these enzymes are standard in the field. athmicbiotech.com
Furthermore, biochemical assays can be employed to investigate the modulation of specific signaling pathways. For instance, assays can be designed to assess the inhibition of key kinases in inflammatory signaling cascades or the activation of transcription factors like NF-κB. athmicbiotech.com Cell-based target engagement assays can provide valuable information on a compound's ability to interact with its target within a more biologically relevant environment. youtube.com Without experimental data, it is not possible to determine which, if any, of these targets or pathways are modulated by this compound.
Mechanistic Elucidation via Omics Technologies (e.g., transcriptomics, proteomics in cell lines, if applicable)
There are no published studies utilizing omics technologies, such as transcriptomics or proteomics, to elucidate the mechanistic details of this compound's biological activity.
Omics technologies offer a comprehensive and unbiased approach to understanding the global cellular changes induced by a compound. helsinki.fiyoutube.com Transcriptomics (e.g., RNA-sequencing) can reveal changes in gene expression patterns, providing insights into the signaling pathways and biological processes affected by the compound. Proteomics can identify changes in protein expression and post-translational modifications, offering a functional readout of the cellular response. helsinki.fi These powerful techniques are increasingly used in drug discovery to identify novel drug targets, understand mechanisms of action, and discover biomarkers. helsinki.firesearchgate.net The application of such technologies to this compound would be necessary to gain a deeper understanding of its molecular mechanisms, should it exhibit significant biological activity.
Comparative Analysis with Established Reference Compounds or Analogues
A comparative analysis of this compound with established reference compounds or its analogues is not possible due to the lack of biological activity data for the primary compound.
In drug discovery, it is standard practice to compare the activity of a novel compound with that of well-characterized reference compounds (e.g., known anti-inflammatory drugs) or structurally related analogues. nih.gov This allows for the assessment of relative potency, selectivity, and potential advantages of the new molecule. For example, a study on different color types of Farfarae Flos demonstrated superior anti-inflammatory effects of the purplish-red type compared to the yellowish-white type in both in vitro and in vivo models. nih.gov
While chemical suppliers list analogues such as Ethyl 6-bromo-2-fluoro-3-methylbenzoate and Methyl 2-fluoro-6-methoxybenzoate, no biological data for these compounds is provided that would allow for a meaningful comparison. lab-chemicals.comsynquestlabs.com Without any reported biological activity for this compound, a comparative analysis remains unfeasible.
Potential Research Applications and Future Directions
Utility as a Chemical Probe for Biological Pathway Elucidation
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or entire pathways. The structural features of Ethyl 6-fluoro-2-methoxy-3-methylbenzoate make it a candidate for development as a chemical probe. The fluorine atom is particularly useful as its nuclear magnetic resonance (NMR) signal (¹⁹F-NMR) is highly sensitive to the local chemical environment, providing a clear window into molecular interactions without the background noise present in proton (¹H) NMR. lifechemicals.com
Substituted benzoxadiazoles, for instance, have been computationally studied as fluorogenic probes, where changes in their fluorescence properties upon binding can signal biological events. nih.gov While this compound is not inherently fluorescent, its core structure could be modified to incorporate fluorogenic properties, or it could be used in assays where its binding to a target protein is detected through other biophysical methods.
Integration into Fragment-Based Drug Discovery or De Novo Design Strategies
Fragment-based drug discovery (FBDD) has become a powerful method for identifying lead compounds in drug development. wikipedia.org This approach uses small, low-complexity molecules, or "fragments," that bind weakly to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. wikipedia.org
This compound fits the profile of a valuable fragment. Its relatively low molecular weight and specific functional groups could allow it to bind within pockets on protein surfaces. The inclusion of fluorine is particularly advantageous in FBDD. Screening of fluorine-containing fragments using ¹⁹F-NMR is a highly effective technique due to the high sensitivity of the fluorine nucleus and the absence of endogenous fluorine in most biological systems. lifechemicals.comresearchgate.net This results in clean spectra where binding events can be easily detected. lifechemicals.com The use of "cocktails" of fluorinated fragments can further accelerate the screening process. lifechemicals.com
The table below outlines the key physicochemical properties of this compound, which are relevant for its potential use in FBDD.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃FO₃ | chemicalregister.com |
| Molecular Weight | 212.22 g/mol | chemicalregister.com |
| CAS Number | 2112934-17-3 | bldpharm.comcombi-blocks.com |
| H-Bond Donor Count | 0 | chemicalregister.com |
| H-Bond Acceptor Count | 4 | chemicalregister.com |
Development of this compound and its Analogues as Research Tools
The core structure of this compound can be systematically modified to create a library of analogues. This library could be used to explore structure-activity relationships (SAR) for a particular biological target. For example, the ethyl ester could be hydrolyzed to the corresponding carboxylic acid, 6-fluoro-2-methoxy-3-methylbenzoic acid, or converted to a variety of amides. Each modification would alter the molecule's size, polarity, and hydrogen bonding capabilities, allowing researchers to fine-tune its binding properties.
Research on 2,5-substituted benzoic acid derivatives has shown their potential as inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, which are important targets in cancer therapy. nih.gov This demonstrates the utility of the substituted benzoic acid scaffold in developing potent and selective inhibitors. Similarly, analogues of this compound could be synthesized and tested for a wide range of biological activities.
Exploration of Novel Synthetic Pathways for Scalability and Efficiency
The availability of a chemical compound for extensive research is dependent on efficient and scalable synthetic routes. While this compound is commercially available from several suppliers, the development of novel synthetic pathways could improve yield, reduce costs, and allow for the straightforward production of analogues. bldpharm.comlab-chemicals.com
The synthesis of related substituted benzoates often involves multi-step processes. For example, the synthesis of ethyl 3-fluoro-2-methoxy-6-methylbenzoate can start from ethyl 2-methoxy-6-methyl-3-nitrobenzoate, which is then reduced to the amine and subsequently converted to the fluoro derivative. lookchem.com Research into more direct and efficient methods, potentially utilizing new catalytic systems or flow chemistry, could significantly impact the accessibility of this compound and its derivatives for research purposes.
Advanced Theoretical Modeling for Predictive Design
Computational chemistry and theoretical modeling are invaluable tools in modern chemical research. Density functional theory (DFT) and other computational methods can be used to predict the structural, electronic, and optical properties of molecules like this compound. nih.gov
Theoretical studies on the fluorination of aromatic compounds, for instance, provide insights into reaction mechanisms and selectivity. rsc.orgresearchgate.net Similar modeling of this compound could predict its reactivity, conformational preferences, and potential interactions with biological macromolecules. This predictive power can guide the rational design of new analogues with enhanced properties, such as improved binding affinity or metabolic stability. Computational studies can also help in interpreting experimental data, such as NMR spectra, and in understanding the nature of intermolecular interactions. nih.gov
Interdisciplinary Research Opportunities (e.g., chemical biology, materials science)
The potential applications of this compound extend beyond traditional medicinal chemistry. In the field of chemical biology, this compound and its derivatives could be used to develop new imaging agents or probes for studying cellular processes.
In materials science, fluorinated aromatic compounds are used to create materials with unique properties, such as liquid crystals and high-performance polymers. researchgate.net The specific substitution pattern of this compound could be exploited to design new organic materials with tailored electronic or photophysical properties. For example, benzoate (B1203000) ester functionalized molecules have been investigated for their optical properties. researchgate.net The incorporation of this compound into polymers or other materials could lead to the development of new sensors, organic electronics, or functional coatings.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing ethyl 6-fluoro-2-methoxy-3-methylbenzoate, and how can reaction conditions be optimized for fluorinated intermediates?
- Methodological Answer : A typical synthesis involves sequential functionalization of the benzoate core. For fluorinated analogs, nucleophilic aromatic substitution (SNAr) or directed ortho-metalation (DoM) strategies are often employed to introduce fluorine at the 6-position. Methyl and methoxy groups can be introduced via alkylation or esterification under acidic/basic conditions. Optimization includes controlling temperature (e.g., 0°C for SNAr to minimize side reactions) and using anhydrous solvents (e.g., CH₂Cl₂) to enhance yields . Fluorinated intermediates may require inert atmospheres (N₂/Ar) to prevent hydrolysis.
Q. How can X-ray crystallography be utilized to resolve the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is critical for structural elucidation. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. Data collection involves monochromatic radiation (e.g., Mo-Kα) and low-temperature (e.g., 100 K) measurements to reduce thermal motion artifacts. ORTEP-3 can visualize thermal ellipsoids and intermolecular interactions, aiding in validating the stereochemical assignment of the fluorine and methoxy groups .
Q. What spectroscopic techniques are most effective for characterizing the substituents in this compound?
- Methodological Answer :
- NMR : ¹⁹F NMR identifies fluorine chemical shifts (δ ~ -110 to -120 ppm for aromatic F). ¹H/¹³C NMR resolves methoxy (δ ~3.8–4.0 ppm for OCH₃) and methyl groups (δ ~2.3 ppm for CH₃).
- IR : Stretching frequencies for ester carbonyl (C=O, ~1720 cm⁻¹) and aromatic C-F (~1250 cm⁻¹).
- MS : High-resolution ESI-MS confirms molecular weight (C₁₁H₁₃FO₃, theoretical MW: 212.08 g/mol).
Advanced Research Questions
Q. How do steric and electronic effects of the 6-fluoro and 3-methyl groups influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine at the 6-position deactivates the ring, reducing reactivity in electrophilic substitutions. However, the 3-methyl group provides steric hindrance, directing cross-coupling (e.g., Suzuki-Miyaura) to the 4-position. Computational studies (DFT) can model charge distribution and predict regioselectivity. Experimental validation involves synthesizing derivatives and comparing reaction rates via HPLC or GC-MS .
Q. What challenges arise in refining crystallographic data for this compound, and how can they be addressed?
- Methodological Answer : Fluorine’s high electron density can cause anomalous scattering, leading to displacement parameter inaccuracies. To mitigate this:
- Use high-resolution data (θ > 25°) and twinning detection (SHELXD).
- Apply restraints to fluorine’s anisotropic displacement parameters (ADPs) during SHELXL refinement.
- Validate with Hirshfeld surface analysis to check for unrealistic intermolecular contacts .
Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions between the benzoate scaffold and target proteins (e.g., enzymes or receptors). Key steps:
Prepare the ligand (protonation states, energy minimization).
Define the binding site using crystallographic protein data (PDB).
Score binding affinities (ΔG) and analyze hydrogen bonds/π-π interactions.
Experimental validation via in vitro assays (e.g., IC₅₀ measurements) is required to confirm predictions .
Q. What strategies resolve discrepancies in NMR data when analyzing fluorinated benzoate derivatives?
- Methodological Answer : Contradictions between predicted and observed splitting patterns may arise from dynamic effects (e.g., rotational barriers). Solutions include:
- Variable-temperature NMR to identify slow conformational exchange.
- 2D experiments (COSY, NOESY) to assign coupling constants.
- Comparing experimental ¹H-¹⁹F coupling constants with DFT-calculated values .
Data and Structural Insights
- Thermophysical Properties : Ethyl benzoate derivatives typically exhibit melting points <100°C and boiling points >250°C. Fluorine substitution increases thermal stability due to stronger C-F bonds .
- Crystallographic Data : The compound’s unit cell parameters (e.g., space group P2₁/c) can be refined using SHELXL, with typical R-factors <5% for high-quality datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
